

"1-(5-Fluoro-2-methylphenyl)pyrrolidine" chemical properties

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Compound of Interest

Compound Name:	1-(5-Fluoro-2-methylphenyl)pyrrolidine
Cat. No.:	B1346425

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Technical Profile of 1-(5-Fluoro-2-methylphenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for the specific chemical entity **1-(5-Fluoro-2-methylphenyl)pyrrolidine** is limited in publicly accessible scientific literature. This document provides a summary of available information and presents general methodologies for the synthesis of structurally related N-arylpiperidines. All information should be used as a reference and supplemented with in-house experimental validation.

Core Chemical Properties

Quantitative experimental data for the physical and chemical properties of **1-(5-Fluoro-2-methylphenyl)pyrrolidine** are largely unavailable. The following table summarizes the known identifiers and calculated molecular properties.

Property	Value	Source
IUPAC Name	1-(5-Fluoro-2-methylphenyl)pyrrolidine	N/A
CAS Number	1000339-32-1	N/A
Molecular Formula	C ₁₁ H ₁₄ FN	N/A
Molecular Weight	179.23 g/mol	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A
Density	Data not available	N/A
Appearance	Data not available	N/A

Spectroscopic and Safety Data

Spectroscopic Data: To date, no published experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **1-(5-Fluoro-2-methylphenyl)pyrrolidine** has been identified. Characterization of this compound would require *de novo* synthesis and analysis.

Safety and Handling: A comprehensive safety data sheet (SDS) for **1-(5-Fluoro-2-methylphenyl)pyrrolidine** is not readily available. As with any novel chemical, it should be handled with extreme caution in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Synthesis Methodologies for N-Arylpyrrolidines

The synthesis of N-arylpolyrrolidines, such as **1-(5-Fluoro-2-methylphenyl)pyrrolidine**, is typically achieved through cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.^{[1][2]} These reactions facilitate the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.[\[2\]](#)[\[3\]](#) The reaction couples an amine with an aryl halide or triflate.[\[2\]](#)

General Reaction Scheme:



- Ar-X: Aryl halide (e.g., 5-Fluoro-2-methyl-1-bromobenzene)
- R₂NH: Secondary amine (e.g., Pyrrolidine)
- Pd catalyst: A source of palladium(0), such as Pd₂(dba)₃ or Pd(OAc)₂.
- Ligand: Typically a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos).
- Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄).

The following is a general procedure adapted from literature for the synthesis of N-arylpiperidines and has not been specifically optimized for **1-(5-Fluoro-2-methylphenyl)piperidine**.[\[4\]](#)

- Reaction Setup: A flame-dried Schlenk tube is charged with a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.2-2.0 equivalents).
- Inert Atmosphere: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.
- Reagent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, followed by the aryl halide (1.0 equivalent) and piperidine (1.0-1.2 equivalents).
- Reaction Conditions: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

- Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water or brine. The organic layer is dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filtered, and concentrated under reduced pressure.
- Purification: The crude product is then purified by column chromatography on silica gel to yield the desired N-arylpiperididine.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds.^[1] While it often requires higher temperatures than the Buchwald-Hartwig amination, it provides an alternative synthetic route.^[1]

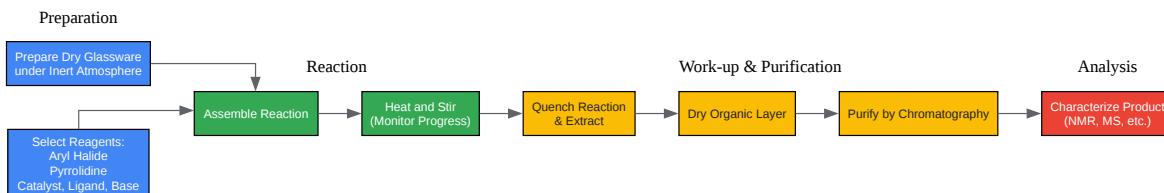
General Reaction Scheme:



- Ar-X: Aryl halide (typically an iodide or bromide).
- R_2NH : Secondary amine.
- Cu catalyst: A copper(I) source, such as CuI or Cu_2O .
- Base: Often a strong base like potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3).
- Ligand: In modern Ullmann reactions, ligands such as 1,10-phenanthroline or diamines can accelerate the reaction.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an N-arylpiperididine via a cross-coupling reaction.



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Caption: General workflow for N-arylpiperidine synthesis.

Biological Activity and Signaling Pathways

There is no available information on the biological activity or associated signaling pathways for **1-(5-Fluoro-2-methylphenyl)piperidine** in the public domain. Research into the biological effects of this specific compound would be a novel area of investigation.

Conclusion

1-(5-Fluoro-2-methylphenyl)piperidine is a chemical compound for which there is a significant lack of publicly available experimental data. Its synthesis would likely follow established methodologies for N-arylpiperidine formation, such as the Buchwald-Hartwig amination or Ullmann condensation. Any research or development involving this compound should begin with its synthesis and thorough characterization, including a comprehensive assessment of its physicochemical properties, spectroscopic data, and safety profile.

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References

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